REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([S:9](=[O:12])(=[O:11])[NH2:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:13][CH2:14][C:15](Cl)=[O:16]>>[Cl:13][CH2:14][C:15]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([S:9](=[O:12])(=[O:11])[NH2:10])=[CH:8][C:2]=1[CH3:1])=[O:16]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)S(N)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
ClCC(=O)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to yield 11 g, m.p. 193°-194°
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Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |